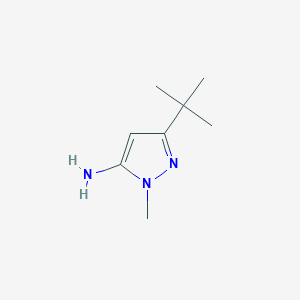

3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-8(2,3)6-5-7(9)11(4)10-6/h5H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCDSAMVQLKDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370658 | |

| Record name | 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118430-73-2 | |

| Record name | 3-(1,1-Dimethylethyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118430-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-1-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document summarizes key data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models due to a lack of publicly available experimental data.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N₃ | --INVALID-LINK--[1] |

| Molecular Weight | 153.23 g/mol | --INVALID-LINK--[1] |

| CAS Number | 118430-73-2 | --INVALID-LINK--[1] |

| Physical Form | Solid | --INVALID-LINK--[2] |

| Melting Point | Not explicitly reported for this isomer. A related isomer, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, has a melting point of 65.0-69.0 °C. The melting point of a derivative, 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine, is 89-93 °C.[2] | N/A |

| Boiling Point (Predicted) | 258.9 ± 25.0 °C at 760 mmHg | Predicted |

| Water Solubility (Predicted) | LogS: -2.13 | Predicted |

| pKa (Predicted) | 5.35 ± 0.10 (most basic) | Predicted |

| LogP (Predicted) | 1.89 ± 0.28 | Predicted |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the determination of its key physicochemical properties are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a hydrazine with a nitrile derivative. The following protocol is adapted from the synthesis of the isomeric compound, 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine, and is expected to yield the desired product with minor modifications.[3]

Materials:

-

tert-Butylhydrazine hydrochloride

-

Sodium hydroxide (2 M solution)

-

3-Aminocrotononitrile

-

Deionized water

-

Dry ice/acetone bath

-

Ice-water bath

-

Nitrogen gas supply

-

Standard laboratory glassware (three-necked round-bottomed flask, reflux condenser, thermocouple, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

A 250-mL three-necked round-bottomed flask is equipped with a magnetic stir bar and placed in a heating mantle.

-

The flask is charged with tert-butylhydrazine hydrochloride (1.0 eq).

-

A 2 M aqueous solution of sodium hydroxide (1.0 eq) is added, and the mixture is stirred at ambient temperature until a complete solution is formed.

-

3-Aminocrotononitrile (1.0 eq) is then added to the flask.

-

The flask is fitted with a reflux condenser under a nitrogen atmosphere.

-

The reaction mixture is heated to 90 °C with vigorous stirring for approximately 22 hours.

-

After 22 hours, the biphasic mixture is cooled to approximately 57 °C.

-

Crystallization is induced by introducing seed crystals, which can be prepared by freezing a small aliquot of the reaction mixture in a dry ice/acetone bath and then allowing it to slowly warm to form a slurry.

-

Once crystallization begins, the heating is discontinued, and the mixture is allowed to cool to ambient temperature with continued vigorous stirring.

-

The slurry is then cooled further in an ice-water bath for one hour.

-

The solid product is collected by filtration, washed with cold deionized water, and dried under vacuum to yield this compound.

Determination of Physicochemical Properties

Standard methodologies for the experimental determination of the key physicochemical properties are outlined below.

Melting Point Determination:

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Boiling Point Determination:

For solids with a boiling point that can be reached without decomposition, distillation can be employed. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.

Solubility Determination:

The aqueous solubility can be determined by adding an excess amount of the solid compound to a known volume of water. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination:

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

LogP Determination (Shake-Flask Method):

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the phases are then separated. The concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

References

In-Depth Technical Guide: 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

CAS Number: 118430-73-2

Chemical Structure:

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Data

This compound is a substituted pyrazole that serves as a versatile building block in organic synthesis. Its structural features, particularly the presence of a reactive amine group and the steric bulk of the tert-butyl group, make it a valuable precursor for the development of targeted therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and one of its derivatives is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅N₃ | Thermo Fisher Scientific |

| Molecular Weight | 153.23 g/mol | Thermo Fisher Scientific |

| Appearance | White to Brown powder/crystal | Tokyo Chemical Industry Co., Ltd. |

| Melting Point of a Derivative | 116–117 °C (for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide) | MDPI |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives. The following table summarizes key spectroscopic information for a representative derivative, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

| Spectroscopic Data | Chemical Shift (δ ppm) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR (400 MHz, CDCl₃) | 1.24 (s, 9H, t-Bu), 3.40 (s, 3H, MeN), 5.74 (s, 1H, H-4) | MDPI |

| ¹³C NMR (100 MHz, CDCl₃) | 30.4 (3Me, t-Bu), 32.4 (Cq, t-Bu), 35.6 (MeN), 103.7 (CH, C-4), 160.9 (Cq, C-3) | MDPI |

| FTIR-ATR (cm⁻¹) | 2957 (C-H), 1595 (C=N), 1527 (C=C) | MDPI |

Role in Drug Discovery and Development

While direct biological activity of this compound is not extensively documented, its primary significance lies in its role as a key intermediate in the synthesis of potent and selective kinase inhibitors. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to form key interactions with the hinge region of protein kinases.

Synthesis of a p38 MAPK Inhibitor

The following diagram illustrates the synthetic utility of this compound as a starting material for a p38 MAP kinase inhibitor. This demonstrates its practical application in the development of targeted therapeutics.

literature review on substituted 5-aminopyrazoles

An In-depth Technical Guide to Substituted 5-Aminopyrazoles: Synthesis, Medicinal Applications, and Experimental Protocols

Abstract

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds.[1] Its unique structural features allow for extensive functionalization, leading to the development of potent agents targeting various biological pathways. These compounds have been extensively studied for their anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties.[2][3] Notably, substituted 5-aminopyrazoles have emerged as a privileged class of kinase inhibitors, with specific derivatives showing high efficacy against targets such as p38 MAP kinase and Cyclin-Dependent Kinases (CDKs).[4][5] This technical guide provides a comprehensive review of the synthesis, biological activities, and key experimental methodologies related to substituted 5-aminopyrazoles, aimed at researchers and professionals in drug development.

Synthesis of Substituted 5-Aminopyrazoles

The synthesis of the 5-aminopyrazole core is highly adaptable, with several established methods. The most versatile and widely used approach involves the condensation of β-ketonitriles with substituted hydrazines.[1] This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the 5-aminopyrazole ring.[1]

Another common strategy employs malononitrile and its derivatives, which react readily with hydrazines to produce 3,5-diaminopyrazoles. Furthermore, microwave-assisted synthesis has been shown to be a rapid and efficient method for producing these scaffolds, often with excellent yields and high regioselectivity.[6][7]

Caption: General workflow for the synthesis of 5-aminopyrazoles.

The 5-aminopyrazole core is not just a pharmacophore itself but also a critical precursor for creating more complex fused heterocyclic systems. Its polyfunctional nature, with multiple nucleophilic sites, allows it to be a versatile starting material for compounds like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, all of which are significant in drug discovery.[8][9]

Caption: 5-Aminopyrazole as a versatile precursor for fused systems.

Applications in Medicinal Chemistry: Kinase Inhibition

A primary application of substituted 5-aminopyrazoles in drug development is their function as kinase inhibitors.[4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key player in the inflammatory response, regulating the production of cytokines like TNF-α and IL-1.[10] Substituted 5-aminopyrazoles have been successfully developed as potent and selective inhibitors of p38α MAPK.[11][12] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing its activation and halting the downstream signaling cascade that leads to inflammation.[10] The development of these inhibitors represents a significant strategy for treating inflammatory diseases.[11][12]

Caption: Inhibition of the p38 MAPK signaling pathway.

Quantitative Biological Data

The potency of 5-aminopyrazole derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) values against various targets. The tables below summarize representative data from the literature.

Table 1: Anticancer and Cytotoxic Activity

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| P1 | HepG2, MCF-7 | Antiproliferative | 22.7 - 40.75 | [13] |

| P2 | HepG2, MCF-7 | Antiproliferative | 22.7 - 40.75 | [13] |

| 26a | MCF-7 | Anticancer | 6.1 | [2] |

| 26b | MCF-7 | Anticancer | 8.0 | [2] |

| 26c | MCF-7 | Anticancer | 7.4 | [2] |

| 3f | HEL, K562, PC-3 | Antiproliferative | < 5 | [14] |

| 11b | HEL | Selective Cytotoxicity | < 0.5 | [14] |

Table 2: Enzyme Inhibition Activity

| Compound | Target Enzyme | Activity | IC₅₀ | Reference |

| 29h | α-glucosidase | Inhibition | 95.0 µM | [2] |

| 19 | Cyclooxygenase-2 (COX-2) | Inhibition | 295.39 µM | [2] |

| 20 | Cyclooxygenase-2 (COX-2) | Inhibition | 79.32 µM | [2] |

| Pyz-1 | α-glucosidase | Inhibition | 75.62 µM | [15] |

| Pyz-2 | Xanthine Oxidase | Inhibition | 10.75 µM | [15] |

| 1 (analogue) | Akt1 | Inhibition | 61 nM | [5] |

| 3f | JAK1, JAK2, JAK3 | Inhibition | 3.4, 2.2, 3.5 nM | [14] |

Key Experimental Protocols

Detailed and reproducible experimental methods are crucial for drug discovery and development. The following sections provide standardized protocols for the synthesis and evaluation of 5-aminopyrazole derivatives.

Protocol: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol describes a one-flask synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles via a Vilsmeier reaction followed by intermolecular heterocyclization.[16]

-

Materials : 5-aminopyrazole derivative, Phosphorus tribromide (PBr₃), N,N-dimethylformamide (DMF), Hexamethyldisilazane (NH(SiMe₃)₂), Nitrogen atmosphere setup, TLC analysis equipment.

-

Procedure :

-

Under a nitrogen atmosphere, treat the 5-aminopyrazole derivative (1.0 equiv.) with PBr₃ (approx. 3.0 equiv.) in DMF (2 mL).

-

Heat the reaction mixture to 50–60 °C for 1.0–2.0 hours, monitoring the completion of the Vilsmeier reaction by TLC.[16]

-

To the resulting mixture, add NH(SiMe₃)₂ (3.0 equiv.).

-

Heat the mixture to reflux at 70–80 °C for 3.0–5.0 hours, monitoring by TLC until the starting material is consumed.[16]

-

After the reaction is complete, perform a standard aqueous work-up.

-

Purify the crude product by column chromatography to obtain the corresponding pyrazolo[3,4-d]pyrimidine.[16]

-

Protocol: Synthesis of 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1)

This protocol is for the synthesis of a specific pyrazolo[3,4-d]pyrimidine derivative, P1.[13]

-

Materials : 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B), Formic acid, Ice water, Ethanol.

-

Procedure :

-

Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL).

-

Reflux the solution for 7 hours.[13]

-

Pour the final mixture into ice water.

-

Collect the resulting precipitate by filtration.

-

Dry the precipitate and recrystallize it from ethanol to yield the pure product P1.[13]

-

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase by quantifying the amount of ADP produced.[17]

-

Materials : Recombinant kinase, kinase-specific substrate, ATP, Kinase Assay Buffer, Test compounds (dissolved in DMSO), ADP-Glo™ Kinase Assay kit, 384-well plates, Plate reader (luminescence).

-

Procedure :

-

Prepare a serial dilution of the 5-aminopyrazole test compounds in DMSO.

-

Add 5 µL of the diluted test compound, a positive control inhibitor, and a DMSO vehicle (negative control) to the appropriate wells of a 384-well plate.[17]

-

Add 10 µL of the kinase enzyme solution to all wells and mix gently.

-

Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme binding.[17]

-

Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate. The final ATP concentration should be near the Kₘ value for the kinase.[17]

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[17]

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[17]

-

Conclusion

Substituted 5-aminopyrazoles are a remarkably versatile and potent class of heterocyclic compounds. Their straightforward and adaptable synthesis makes them attractive starting points for chemical library development. The extensive research into their biological activities, particularly as kinase inhibitors for cancer and inflammatory diseases, has solidified their importance in modern drug discovery. The continued exploration of this scaffold, aided by the robust experimental protocols available, promises to yield new therapeutic agents with improved potency and selectivity.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Regiocontrolled synthesis of 3- and 5-aminopyrazoles, pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolinones as MAPK inhibitors - University of Sussex - Figshare [sussex.figshare.com]

- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 9. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Characterization of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological evaluation of pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document details key synthetic methodologies, experimental protocols for biological assays, and explores the signaling pathways through which these compounds exert their effects. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using diagrams.

Introduction to Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a common feature in a wide range of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] Several FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, feature a pyrazole core, highlighting the therapeutic importance of this class of molecules.[3][5]

The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of their physicochemical properties and biological activities. This guide will delve into the key aspects of the discovery and characterization of these promising therapeutic agents.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various chemical reactions. The most common methods involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4] Modern synthetic strategies, including microwave-assisted and multicomponent reactions, have been developed to improve reaction efficiency and yield.[4][6]

General Synthetic Routes

A prevalent method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the reaction of a β-diketone with a hydrazine.[4] Variations of this method allow for the synthesis of a wide array of substituted pyrazoles.

Another important synthetic strategy involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[7]

Synthesis of Specific Biologically Active Pyrazole Derivatives

2.2.1. Synthesis of Anticancer Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines have shown significant cytotoxic activities against various cancer cell lines.[1] Their synthesis often involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[8]

2.2.2. Synthesis of Anti-inflammatory Pyrazole Derivatives (Celecoxib Analogs)

The synthesis of diarylpyrazoles, such as celecoxib, typically involves the condensation of a 1,3-diketone with an appropriately substituted phenylhydrazine.[9][10]

2.2.3. Synthesis of Pyrazole Schiff Bases

Pyrazole Schiff bases are another class of pyrazole derivatives with notable biological activities.[1] These are generally synthesized by the condensation of a pyrazole-4-carbaldehyde with a primary amine.[11][12]

Characterization of Pyrazole Derivatives

The structural elucidation and confirmation of newly synthesized pyrazole derivatives are crucial steps. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as C=O, N-H, and C=N.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can provide the unambiguous three-dimensional structure.

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have been extensively evaluated for a wide range of biological activities. This section summarizes some of the key findings, with quantitative data presented in the tables below.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines.[1][2][5][9][13] Their mechanisms of action often involve the inhibition of key signaling proteins crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5][9][14]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidine derivative 157 | HTC-116 (Colon) | 1.51 | [1] |

| Pyrazolo[1,5-a]pyrimidine derivative 158 | MCF-7 (Breast) | 7.68 | [1] |

| Pyrazole-imide derivative 161a | A-549 (Lung) | 4.91 | [1] |

| Pyrazole-imide derivative 161b | A-549 (Lung) | 3.22 | [1] |

| Amino cyano pyrazole 12 | MG-MID | GI50 = 0.36 | [2] |

| Tricyclic-napthopyrazole 13 | MG-MID | GI50 = 0.08 | [2] |

| Pyrazole derivative 42 | WM 266.4 (Melanoma) | 0.12 | [2] |

| Pyrazole derivative 42 | MCF-7 (Breast) | 0.16 | [2] |

| Pyrazole carbaldehyde derivative 43 | MCF-7 (Breast) | 0.25 | [5] |

| Pyrazole derivative C5 | MCF-7 (Breast) | 0.08 | [14] |

| Pyrazole derivative 11c | PC3 (Prostate) | 4.09 | [13] |

| Pyrazole derivative 11c | A549 (Lung) | 16.82 | [13] |

| Pyrazole derivative 11c | HL60 (Leukemia) | 6.25 | [13] |

| Pyrazole derivative 11c | HCT116 (Colon) | 7.94 | [13] |

| Pyrazole derivative 11c | SW620 (Colon) | 5.33 | [13] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with the most notable example being the selective COX-2 inhibitor, celecoxib.[3] These compounds exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.[3]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Celecoxib | COX-2 | 0.04 | [9] |

| Celecoxib | COX-1 | 15 | [9] |

| Substituted pyrazole derivative | COX-1/COX-2 inhibition | - | [1] |

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, pyrazole derivatives have shown a range of other biological activities, including antimicrobial, antifungal, and antituberculosis properties.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis Protocols

5.1.1. General Procedure for the Synthesis of Pyrazole Schiff Bases

A mixture of a pyrazole-4-carbaldehyde (1 equivalent) and a substituted aromatic amine (1 equivalent) in ethanol is refluxed for several hours in the presence of a catalytic amount of glacial acetic acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired Schiff base.[11][12]

5.1.2. Synthesis of Celecoxib

The synthesis of celecoxib involves the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine. The reaction is typically carried out in a suitable solvent such as ethanol, often with the addition of an acid catalyst. The crude product is then purified by recrystallization.[9][10]

5.1.3. Synthesis of Pyrazolo[1,5-a]pyrimidines

5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base like sodium ethoxide. The resulting intermediate is then chlorinated using phosphorus oxychloride to yield a dichloro-pyrazolo[1,5-a]pyrimidine, which can be further functionalized.[8]

Biological Assay Protocols

5.2.1. MTT Cell Viability Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test pyrazole derivatives for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

5.2.2. In Vitro Kinase Inhibition Assay (EGFR and CDK2)

-

Reaction Setup: The assay is performed in a 96-well plate. Each well contains the respective kinase (EGFR or CDK2/cyclin E), a specific substrate peptide, and the test pyrazole derivative at various concentrations.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a radiometric assay with 32P-ATP or a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

5.2.3. COX-2 Inhibition Assay

-

Enzyme and Inhibitor Incubation: Human recombinant COX-2 enzyme is pre-incubated with the test pyrazole derivative at various concentrations in a reaction buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Incubation: The reaction mixture is incubated at 37°C for a defined time.

-

Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of COX-2 inhibition is determined for each compound concentration, and the IC50 value is calculated.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrazole derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[15] Aberrant activation of the EGFR signaling pathway is a common feature in many cancers.[4] Pyrazole derivatives that inhibit EGFR block the downstream signaling cascades, leading to the suppression of tumor growth.

Caption: EGFR Signaling Pathway and Inhibition by Pyrazole Derivatives.

CDK2/Cyclin E Signaling Pathway

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E, is a key regulator of the G1/S phase transition of the cell cycle.[13][16] Dysregulation of this pathway can lead to uncontrolled cell proliferation, a hallmark of cancer. Pyrazole derivatives that inhibit CDK2 can arrest the cell cycle and induce apoptosis in cancer cells.

Caption: CDK2/Cyclin E Signaling Pathway and its Inhibition.

COX-2 Signaling Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that is induced by inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][17] Selective inhibition of COX-2 by certain pyrazole derivatives, such as celecoxib, reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Caption: COX-2 Signaling Pathway in Inflammation and its Inhibition.

Conclusion

Pyrazole derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive candidates for the development of new therapeutic agents. This guide has provided a comprehensive overview of the key aspects of their discovery and characterization, from synthesis and biological evaluation to their mechanisms of action. The continued exploration of the vast chemical space of pyrazole derivatives holds great promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.

References

- 1. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 3. mdpi.com [mdpi.com]

- 4. EGFR signaling pathway occupies an important position in cancer‐related downstream signaling pathways of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]

- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. isca.me [isca.me]

- 13. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

Spectroscopic and Synthetic Profile of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chemical compound 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine (CAS No. 118430-73-2). This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

While specific spectroscopic data for the title compound was not explicitly found in the provided search results, its use as a starting material in several syntheses indicates its established preparation. The synthesis of its derivatives often refers to a known method for its preparation. For instance, the synthesis of various N-substituted derivatives commences with this compound as the key precursor.

A general synthetic approach, as inferred from the synthesis of its derivatives, involves the reaction of a suitable hydrazine precursor with a β-ketonitrile. The following is a generalized protocol based on common pyrazole synthesis methods.

General Synthesis of 3-substituted-1-methyl-1H-pyrazol-5-amines:

-

Reaction Setup: A solution of methylhydrazine in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a reaction vessel equipped with a stirrer and a condenser.

-

Addition of Reagents: To this solution, a β-ketonitrile, such as 4,4-dimethyl-3-oxopentanenitrile, is added portion-wise.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period to ensure complete cyclization.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized synthetic workflow for this compound.

It is important to note that while this document provides a framework based on available information, researchers should consult primary literature for precise experimental conditions and complete spectroscopic characterization data. The provided search results primarily detail the characterization of derivatives of the target compound rather than the compound itself.

potential mechanism of action for pyrazole-based compounds

An In-depth Technical Guide on the Potential Mechanisms of Action for Pyrazole-Based Compounds

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a wide range of biological targets.[3] Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and other enzyme-inhibiting properties.[2][4][5] This has led to the development of several successful drugs, such as the anti-inflammatory agent Celecoxib, the multi-kinase inhibitor Crizotinib, and the anti-obesity drug Rimonabant.[4][6]

This technical guide provides a detailed overview of the primary mechanisms of action for pyrazole-based compounds, focusing on their roles as inhibitors of key enzymes and modulators of critical signaling pathways. The content is intended for researchers, scientists, and drug development professionals, offering structured data, experimental insights, and visual representations of the underlying molecular processes.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A predominant mechanism of action for many anti-inflammatory pyrazole compounds is the inhibition of cyclooxygenase (COX) enzymes.[7] COX enzymes mediate the biosynthesis of prostaglandins (PGs) from arachidonic acid, which are key mediators of inflammation, pain, and fever.[7][8] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced at inflammatory sites.[7] Many pyrazole-based drugs, such as Celecoxib, are designed to be selective inhibitors of COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][8]

Mechanism of COX-2 Inhibition

The pyrazole scaffold serves as a central framework that positions substituted aryl groups into the active site of the COX-2 enzyme.[9] Molecular modeling studies have shown that these compounds interact with the COX-2 active site through hydrogen bonding and π-π interactions, which enhances their inhibitory activity.[9] The selectivity for COX-2 is often attributed to the presence of a side pocket in the COX-2 active site that is absent in COX-1, which can accommodate the bulkier substituents commonly found on pyrazole-based inhibitors.

dot

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

tautomerism in unsymmetrically substituted pyrazoles

An In-depth Technical Guide to Tautomerism in Unsymmetrically Substituted Pyrazoles

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. They are considered privileged scaffolds in medicinal chemistry and materials science due to their wide range of biological activities and versatile chemical properties.[1][2] A critical structural feature of N-unsubstituted pyrazoles is their ability to exhibit annular prototropic tautomerism.[3][4] This phenomenon involves the migration of a proton between the two ring nitrogen atoms (N1 and N2). In unsymmetrically substituted pyrazoles, this tautomerism results in two distinct chemical entities with potentially different physicochemical properties, reactivities, and biological activities.[3] Understanding and controlling the tautomeric equilibrium is therefore of paramount importance in the design and synthesis of pyrazole-containing molecules for pharmaceutical and other applications.[5]

This guide provides a comprehensive overview of the principles governing annular tautomerism in unsymmetrically 3,5-disubstituted pyrazoles, the experimental and computational methods used to study it, and quantitative data on substituent effects.

The Phenomenon of Annular Prototropic Tautomerism

For an unsymmetrically substituted pyrazole, the proton on the nitrogen can reside on either of the two adjacent nitrogen atoms. This results in a dynamic equilibrium between two tautomeric forms.[3] By convention, the numbering of the pyrazole ring starts from the NH nitrogen. Consequently, the interconversion between tautomers leads to a change in the locants of the substituents at the C3 and C5 positions.[3] For a pyrazole with substituents R¹ and R², the equilibrium exists between the 3-R¹-5-R²-1H-pyrazole and the 5-R¹-3-R²-1H-pyrazole forms.

Caption: Annular prototropic tautomerism in an unsymmetrically substituted pyrazole.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a delicate balance influenced by several intrinsic and extrinsic factors.[6][7]

Electronic Effects of Substituents

The electronic nature of the substituents at the C3 and C5 positions is a primary determinant of tautomeric preference.[3] A general principle has been established through extensive experimental and computational studies:

-

Electron-Donating Groups (EDGs): Substituents that donate electrons, such as -CH₃, -NH₂, and -OH, tend to stabilize the tautomer where they are located at the C3 position.[3][8] This places the pyrrole-like NH group at N1, adjacent to the C5 position.

-

Electron-Withdrawing Groups (EWGs): Substituents that withdraw electrons, such as -NO₂, -COOH, -CHO, and -CF₃, favor the tautomer where they are located at the C5 position.[3][8] This places the NH group at N1, adjacent to the EWG at C5.

A more refined rule states that the tautomer with the pyridine-like nitrogen (the one with the lone pair) located closer to the more electron-withdrawing substituent is generally preferred.[9]

Caption: Logical flow of substituent electronic effects on pyrazole tautomerism.

Solvent Effects

The solvent environment plays a crucial role by differentially solvating the two tautomers and mediating the proton transfer.

-

Polarity: The influence of solvent polarity can be complex, but often, more polar solvents can shift the equilibrium.

-

Hydrogen Bonding: Protic solvents like water or methanol can participate directly in the proton transfer, forming hydrogen-bonded bridges that lower the activation energy for interconversion.[3] In contrast, dipolar aprotic solvents (e.g., DMSO, THF) can slow the proton exchange rate, which is advantageous for NMR studies.[3][10]

-

Concentration: In non-polar solvents, pyrazoles tend to self-associate into dimers or larger oligomers, which can favor a specific tautomer. Increasing dilution may shift the equilibrium towards the more stable monomeric form.[10]

Temperature

Temperature affects both the kinetics and thermodynamics of the equilibrium. Lowering the temperature decreases the rate of proton exchange. In many cases, this allows for the "freezing out" of the individual tautomers on the NMR timescale, enabling their direct observation and quantification.[3][10]

Aggregation State (Solid vs. Solution)

In the solid state, the pyrazole molecule is locked into a single tautomeric form due to crystal packing forces and intermolecular hydrogen bonding, which often leads to the formation of dimers, trimers, or linear catemers.[3][4] The tautomer observed in the crystal is not necessarily the most stable one in solution.[6][10] Therefore, data from X-ray crystallography provides definitive information for the solid state only.

Quantitative Data on Tautomeric Equilibria

The following table summarizes findings on the predominant tautomers for various unsymmetrically substituted pyrazoles under different conditions.

| Substituent(s) (R¹ at C3/R² at C5) | Predominant Tautomer | Tautomeric Ratio (A:B) / KT | Solvent/State | Method | Reference(s) |

| R¹=CH₃, R²=COOEt | 3-COOEt Tautomer (Tautomer A) | Major form observed | Solid (Crystal) | X-ray | [6][7] |

| R¹=CH₃, R²=CONH₂ | 3-CONH₂ Tautomer (Tautomer A) | Major form observed | Solid (Crystal) | X-ray | [6][7] |

| R¹=CH₃, R²=Ph | 3-Ph Tautomer (Tautomer A) | KT > 1 | THF-d₈ | Low-Temp ¹³C NMR | [10] |

| R¹=NH₂, R²=CONH₂ | Equilibrium Observed | Tautomer A and B coexist | DMSO | NMR NOE | [6][7] |

| R¹=NO₂, R²=COOMe | 5-COOMe Tautomer (Tautomer B) | Major form observed | Solid (Crystal) & CDCl₃ | X-ray, NMR NOE | [6][7] |

| R¹=NO₂, R²=COO⁻MeNH₃⁺ | 5-COO⁻ Tautomer (Tautomer B) | Major form observed | Solid (Crystal) | X-ray | [7][9] |

| R¹=Ph, R²=H | 3-Ph Tautomer (Tautomer A) | Rich mixture of A | Solution | Low-Temp NMR | [10] |

| R¹=CF₃, R²=Aryl | 3-CF₃ Tautomer (Tautomer A) | Predominantly A | Solution & Solid | NMR | [8] |

Experimental Protocols for Studying Tautomerism

A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is typically required for a thorough investigation of pyrazole tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[3][11]

-

Methodology: The key is to slow the rate of proton exchange so that it is slow relative to the NMR timescale. This allows for the resolution of distinct signals for each tautomer.

-

Experimental Protocol (Low-Temperature NMR):

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the pyrazole derivative in a suitable deuterated solvent (0.5-0.7 mL) in an NMR tube. Solvents like THF-d₈ or CD₂Cl₂ are often used for their low freezing points.

-

Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K). Note any signal broadening, particularly for the C3 and C5 carbons and their attached substituents, which suggests rapid exchange.[3]

-

Variable Temperature (VT) NMR: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire spectra at each temperature.

-

Coalescence and Resolution: Observe the coalescence temperature, where the broad signals begin to sharpen and resolve into two distinct sets of signals corresponding to the two tautomers.

-

Quantification: At a temperature where the exchange is sufficiently slow and the signals are well-resolved (e.g., 180-220 K), carefully integrate the signals for both tautomers in the ¹H spectrum. The ratio of the integrals gives the tautomeric ratio.

-

Structural Assignment: Use 2D NMR techniques like NOESY to establish through-space correlations (e.g., between the NH proton and a nearby substituent) to definitively assign which set of signals corresponds to which tautomer.[7] ¹⁵N NMR is also highly effective, as the chemical shifts of the "pyrrole-like" and "pyridine-like" nitrogens are distinctly different.[12]

-

Caption: Experimental workflow for the NMR analysis of pyrazole tautomerism.

X-ray Crystallography

This technique provides an unambiguous structure of the molecule in the solid state.

-

Methodology: Single-crystal X-ray diffraction determines the precise atomic positions, confirming which tautomer is present in the crystal lattice and revealing intermolecular interactions.[10]

-

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may involve slow evaporation from various solvents, vapor diffusion, or cooling techniques.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to yield the final crystal structure. The position of the N-H proton can be located, confirming the tautomeric form.[12]

-

Computational Chemistry

Theoretical calculations are invaluable for predicting the relative stabilities of tautomers and helping to interpret experimental data.

-

Methodology: Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to calculate the optimized geometries and electronic energies of the different tautomers.[3][6]

-

Computational Protocol:

-

Structure Building: Build the 3D structures of all possible tautomers in silico.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)).[3]

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (i.e., have no imaginary frequencies). This also provides the zero-point vibrational energy (ZPVE).

-

Energy Calculation: Compare the total electronic energies (including ZPVE correction) of the tautomers to predict their relative stability (ΔE). A lower energy indicates a more stable tautomer.

-

Solvent Modeling: To better approximate solution-phase behavior, repeat the energy calculations using a continuum solvent model (e.g., Polarizable Continuum Model, PCM) that represents the solvent of interest.

-

Conclusion

The annular tautomerism of unsymmetrically substituted pyrazoles is a fundamental aspect of their chemistry, with significant implications for their application in drug discovery and materials science. The predominance of a particular tautomer is governed by a subtle interplay of substituent electronic effects, the solvent environment, temperature, and aggregation state. A robust characterization requires a synergistic approach, leveraging low-temperature NMR for solution-state quantification, X-ray crystallography for solid-state confirmation, and computational modeling for energetic insights. For professionals in drug development, a thorough understanding of this equilibrium is critical, as different tautomers can exhibit distinct binding affinities, ADME properties, and toxicological profiles.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 11. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Protocol for 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine: An Essential Building Block for Pharmaceutical Research

Abstract

This application note provides a detailed synthetic protocol for the preparation of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a classical condensation reaction between a substituted hydrazine and a β-ketonitrile. This document outlines the necessary reagents, step-by-step experimental procedure, and comprehensive characterization data. The straightforward and efficient synthesis makes this compound readily accessible for researchers, scientists, and drug development professionals for further molecular exploration and the development of novel therapeutic agents. Pyrazole derivatives are known to interact with a variety of biological targets and are core scaffolds in numerous FDA-approved drugs.[1]

Introduction

5-aminopyrazoles are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal and materials chemistry due to their diverse biological activities and applications. The structural versatility of the pyrazole ring allows for its incorporation into a wide range of molecular frameworks, leading to compounds with anti-inflammatory, anticancer, and antiviral properties, among others. This compound serves as a key intermediate for the synthesis of more complex molecules, including N-pyrazolyl imines and pyrazole-based benzenesulfonamides.[1][2] This protocol details a reliable method for the synthesis of this important precursor.

Reaction Scheme

The synthesis of this compound is achieved through the condensation of methylhydrazine with 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile). The reaction proceeds via nucleophilic attack of the hydrazine onto the ketone, followed by an intramolecular cyclization with the nitrile group to form the pyrazole ring.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted 5-aminopyrazoles.[3]

Materials:

-

Methylhydrazine (CH₆N₂)

-

4,4-Dimethyl-3-oxopentanenitrile (C₇H₁₁NO)

-

Hydrochloric acid (HCl), concentrated

-

Water (H₂O)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of concentrated hydrochloric acid in water, add methylhydrazine.

-

To this acidic solution, add 4,4-dimethyl-3-oxopentanenitrile.

-

Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by the careful addition of a sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by flash column chromatography on silica gel.

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods. The following table summarizes the expected characterization data based on literature reports for the compound and its derivatives.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₅N₃ | N/A |

| Molecular Weight | 153.23 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~1.24 (s, 9H, t-Bu), ~3.40 (s, 3H, MeN), ~5.74 (s, 1H, H-4) | [1] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~30.4 (3Me, t-Bu), ~32.4 (Cq, t-Bu), ~35.6 (MeN), ~103.7 (CH, C-4), ~130.9 (Cq, C-5), ~160.9 (Cq, C-3) | [1] |

Applications

This compound is a versatile intermediate in organic synthesis. It is frequently employed in the following types of reactions:

-

Condensation Reactions: It readily reacts with aldehydes and ketones to form N-pyrazolyl imines, which are themselves useful precursors for more complex heterocyclic systems.[2][4]

-

Sulfonamidation: The amine functionality can be derivatized with sulfonyl chlorides to produce pyrazole-sulfonamide hybrids, a class of compounds with known biological activities.[1]

-

Reductive Amination: The compound can undergo one-pot reductive amination with aldehydes to yield N-substituted pyrazolyl amines.[5]

-

Building Block for Fused Heterocycles: As a 5-aminopyrazole, it is a key starting material for the synthesis of bicyclic N-heterocycles with potential applications in medicinal and materials science.[2]

The following diagram illustrates a general workflow for the application of this compound in the synthesis of derivative compounds.

Caption: Application workflow of this compound.

Safety Precautions

-

Methylhydrazine is a toxic and flammable substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis and characterization of this compound. The described protocol is robust and provides good yields of a key intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries. The availability of this detailed procedure should facilitate further research and innovation in these critical areas.

References

Application Notes and Protocols: 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butyl-1-methyl-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal chemistry. Its substituted pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutic agents. The presence of a tert-butyl group at the 3-position can enhance lipophilicity and promote binding to hydrophobic pockets within biological targets, while the amine group at the 5-position provides a versatile handle for further chemical modifications.

These application notes provide a comprehensive overview of the use of this compound as a key intermediate in the synthesis of potent kinase inhibitors, specifically targeting FMS-like tyrosine kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia (AML).

Key Application: FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are one of the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis. Consequently, FLT3 has emerged as a critical therapeutic target in AML.

Derivatives of this compound have been identified as potent inhibitors of FLT3. The pyrazole scaffold, functionalized with the tert-butyl group, serves as a crucial pharmacophore that can be elaborated to target the ATP-binding site of the FLT3 kinase.

Structure-Activity Relationships (SAR)

Studies have shown that the N-phenyl, 3-tert-butyl substitution pattern on the pyrazole ring is highly favorable for FLT3 inhibition. The tert-butyl group is particularly important as it enhances binding to the hydrophobic allosteric pocket of the enzyme. The amine group of this compound is typically converted to an isocyanate, which then reacts with various amines to form urea derivatives. This urea linkage is critical for interacting with the kinase hinge region.

Quantitative Data

The following table summarizes the in vitro activity of representative pyrazole-based FLT3 inhibitors derived from this compound.

| Compound ID | Modification on Pyrazole-5-amine | Target | IC50 (nM) | Assay Type | Cell Line |

| 5g | N'-(3-chlorophenyl)urea | FLT3-ITD | 0.006 | Cellular | MV4-11 |

| 5j | N'-(3-bromophenyl)urea | FLT3-ITD | 0.003 | Cellular | MV4-11 |

| 5m | N'-(3-iodophenyl)urea | FLT3-ITD | 0.004 | Cellular | MV4-11 |

| Quizartinib | (Reference Compound) | FLT3-ITD | 0.003 | Cellular | MV4-11 |

Data extracted from literature.

Signaling Pathway

Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways that are crucial for cell survival and proliferation. Inhibition of FLT3 by compounds derived from this compound blocks these aberrant signals.

Application Notes: 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine as a key building block in the synthesis of biologically active molecules, particularly in the realm of drug discovery. The protocols and data presented herein are compiled from various scientific sources to aid in the design and execution of synthetic strategies targeting novel therapeutics.

Introduction

This compound is a valuable heterocyclic amine that serves as a versatile precursor for the synthesis of a wide array of more complex molecules. Its unique structural features, including the bulky tert-butyl group and the reactive primary amine, make it an ideal starting material for constructing substituted pyrazole-containing compounds. This intermediate is particularly prominent in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known for their potent and selective kinase inhibitory activities. Kinase inhibitors are a cornerstone of modern targeted cancer therapy, and the development of novel scaffolds is of paramount importance.

Synthetic Applications and Protocols

This compound readily participates in a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of fused heterocyclic systems. Key applications include its use in condensation reactions, reductive aminations, and sulfonamidations to generate libraries of compounds for biological screening.

Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation

A primary application of this compound is in the construction of the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its equivalent. The resulting bicyclic heterocycle is a privileged scaffold in medicinal chemistry, frequently found in potent kinase inhibitors.

Experimental Protocol: Synthesis of a 7-morpholinyl-pyrazolo[1,5-a]pyrimidine Derivative

This protocol outlines a general procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, which can be further functionalized.

-

Step 1: Synthesis of the Dichloro-pyrazolo[1,5-a]pyrimidine Intermediate:

-

To a solution of this compound in a suitable solvent (e.g., ethanol), add an equimolar amount of a 1,3-dicarbonyl compound (e.g., diethyl malonate) and a base (e.g., sodium ethoxide).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate.

-

Treat the intermediate with a chlorinating agent (e.g., POCl₃) at reflux to yield the dichloro-derivative.

-

-

Step 2: Selective Morpholine Substitution:

-

Dissolve the dichloro-pyrazolo[1,5-a]pyrimidine intermediate in a suitable solvent (e.g., acetone).

-

Add morpholine and a base (e.g., K₂CO₃) to the solution.

-

Stir the reaction at room temperature for a specified time to achieve selective substitution at one of the chloro positions.

-

Isolate and purify the 7-morpholinyl-pyrazolo[1,5-a]pyrimidine product by standard techniques (e.g., chromatography).

-

Reductive Amination for N-Alkylation

Reductive amination is a straightforward method to introduce alkyl or arylmethyl groups at the 5-amino position of the pyrazole ring. This is typically a one-pot, two-step process involving the formation of an intermediate imine followed by its reduction.

Experimental Protocol: One-Pot Reductive Amination with p-Methoxybenzaldehyde [1]

This protocol describes the synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.[1]

-

Condensation (Imine Formation):

-

In an open-topped tube, mix this compound (1.0 mmol) and p-methoxybenzaldehyde (1.0 mmol).[1]

-

Heat the solvent-free mixture in a sand bath at 120 °C for 2 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting materials are consumed, allow the mixture to cool to room temperature.

-

-

Reduction:

-

To the cooled reaction mixture, add methanol as a solvent.

-

Add sodium borohydride (NaBH₄) portion-wise at room temperature.

-

Stir the reaction until the intermediate imine is fully reduced (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

-

Sulfonamidation for the Synthesis of Sulfonamides

The amino group of this compound can be readily functionalized to form sulfonamides. These derivatives are of interest in medicinal chemistry as they can mimic phosphate groups and interact with various biological targets.

Experimental Protocol: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [2][3]

This protocol details the synthesis of a di-tosylated sulfonamide derivative.[2][3]

-

In a round-bottom flask, dissolve this compound (0.50 mmol) in acetonitrile (2.0 mL).[2]

-

Add 4-methylbenzenesulfonyl chloride (1.0 mmol) and triethylamine (1.2 mmol) to the solution.[2]

-

Stir the mixture at room temperature for 12 hours.[2]

-

After the reaction is complete, evaporate the solvent under reduced pressure.[2]

-

Add distilled water (5.0 mL) to the residue and extract the product with ethyl acetate (2 x 5.0 mL).[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

Data Presentation

The following tables summarize quantitative data for the synthetic protocols described above, providing a clear comparison of reaction conditions and outcomes.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Intermediates

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Diethyl malonate, NaOEt | Ethanol | Reflux | 24 | ~89% (for diol) |

| Dihydroxy-pyrazolo[1,5-a]pyrimidine | POCl₃ | Neat | Reflux | 24 | ~61% (for dichloro) |

| Dichloro-pyrazolo[1,5-a]pyrimidine | Morpholine, K₂CO₃ | Acetone | Room Temp. | 1.5 | ~94% |

Table 2: Reductive Amination of this compound

| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| p-Methoxybenzaldehyde | NaBH₄ | Methanol | 120 (condensation), RT (reduction) | 2 (condensation) | Good |

Table 3: Sulfonamidation of this compound

| Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Methylbenzenesulfonyl chloride | Triethylamine | Acetonitrile | Room Temp. | 12 | 88% |

Visualization of Synthetic Pathways and Biological Relevance

The following diagrams illustrate the synthetic workflows and the biological context of the molecules synthesized from this compound.

References

Application Notes and Protocols for the Condensation Reaction of 5-Aminopyrazoles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of biologically active fused pyrazole systems, primarily pyrazolo[3,4-d]pyrimidines, through the condensation reaction of 5-aminopyrazoles. The synthesized compounds are of significant interest in drug discovery, particularly as kinase inhibitors.

Introduction

5-Aminopyrazoles are versatile building blocks in medicinal chemistry due to their ability to undergo condensation reactions with various electrophiles to form a wide range of fused heterocyclic systems.[1] Among these, pyrazolo[3,4-d]pyrimidines are of particular importance as they are structural isosteres of purines and have been successfully developed as inhibitors of various protein kinases, playing a crucial role in cancer therapy and the treatment of other diseases. This document outlines several robust protocols for the synthesis of these valuable compounds, including one-pot, multi-component, and microwave-assisted methods.

Biological Significance: Targeting Key Signaling Pathways in Disease

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in drug discovery, with several approved drugs and clinical candidates targeting key protein kinases.[2][3] These kinases are often dysregulated in diseases like cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis. The synthesized compounds from the following protocols have been shown to inhibit critical signaling pathways, including:

-

Cyclin-Dependent Kinase 2 (CDK2) Pathway: CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Pathway: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

Epidermal Growth Factor Receptor (EGFR) Pathway: EGFR signaling promotes cell growth, proliferation, and survival, and its overactivity is a hallmark of many cancers.

The ability of pyrazolo[3,4-d]pyrimidines to mimic ATP and bind to the kinase domain of these enzymes makes them potent and selective inhibitors.

Signaling Pathway Diagrams

Below are simplified diagrams of the CDK2, VEGFR-2, and EGFR signaling pathways, illustrating the points of inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocols

The following section details various experimental procedures for the condensation of 5-aminopyrazoles.

Protocol 1: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol describes a one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones from 5-amino-N-substituted-1H-pyrazole-4-carbonitriles and aliphatic acids in the presence of phosphorus oxychloride (POCl₃).[4]

Experimental Workflow:

Materials:

-

5-Amino-N-substituted-1H-pyrazole-4-carbonitrile

-

Lower aliphatic acid (e.g., formic acid, acetic acid)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

Procedure:

-

To a solution of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile (1.0 mmol) in the respective lower aliphatic acid (5 mL), add POCl₃ (3.0 mmol) dropwise at 0 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 30 minutes and then heat at 80-90 °C for the specified time (see Table 1).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-